Cas no 450336-72-8 (N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide structure](https://ja.kuujia.com/scimg/cas/450336-72-8x500.png)
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide 化学的及び物理的性質
名前と識別子
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- N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide
- SMR000564312
- AKOS002097317
- 450336-72-8
- MLS001201095
- F0541-0694
- N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
- SR-01000570355-1
- CHEMBL1895617
- HMS2855H09
- N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
- SR-01000570355
- N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
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- インチ: 1S/C16H18FN3O3S/c1-10(2)7-15(21)18-16-13-8-24(22,23)9-14(13)19-20(16)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,21)
- InChIKey: YGUVIHHRSRVKBT-UHFFFAOYSA-N
- ほほえんだ: S1(CC2C(=C(NC(CC(C)C)=O)N(C3C=CC(=CC=3)F)N=2)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 351.10529078g/mol
- どういたいしつりょう: 351.10529078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 89.4Ų
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0541-0694-5μmol |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F0541-0694-10μmol |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F0541-0694-1mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F0541-0694-40mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F0541-0694-50mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F0541-0694-2μmol |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0541-0694-20mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F0541-0694-3mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F0541-0694-10mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0541-0694-25mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450336-72-8 | 90%+ | 25mg |
$163.5 | 2023-05-17 |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide 関連文献
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1. Book reviews
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamideに関する追加情報
N-[2-(4-Fluorophenyl)-5,5-Dioxo-2H,4H,6H-5λ6-Thieno[3,4-c]Pyrazol-3-Yl]-3-Methylbutanamide: A Comprehensive Overview
The compound with CAS No 450336-72-8, known as N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The molecular structure of this compound is characterized by a thienopyrazole ring system fused with a fluorophenyl group and a butanamide moiety. The presence of the thieno[3,4-c]pyrazole core contributes to its aromatic stability and electronic properties, which are crucial for its interactions with biological targets. The fluorophenyl substituent enhances lipophilicity and potentially improves bioavailability. Furthermore, the butanamide group introduces additional functional diversity, enabling the molecule to engage in various pharmacological pathways.
Recent advancements in synthetic chemistry have facilitated the efficient synthesis of this compound. Researchers have employed modular approaches to construct the thienopyrazole framework, leveraging techniques such as cyclization reactions and cross-coupling methodologies. These methods not only enhance the scalability of production but also allow for fine-tuning of the molecule's substituents to optimize its pharmacokinetic properties.
In terms of biological activity, this compound has demonstrated remarkable potential as a modulator of key cellular pathways. Studies have shown that it exhibits selective inhibition against certain kinases and enzymes, making it a promising candidate for treating conditions such as cancer and inflammatory diseases. The integration of computational modeling techniques has further elucidated its binding modes and provided insights into its mechanism of action.
The application of this compound extends beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool in drug delivery systems and nanotechnology. For instance, researchers have explored its use as a carrier for targeted drug delivery due to its ability to encapsulate therapeutic agents within its molecular structure.
In conclusion, N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide represents a cutting-edge molecule with vast potential in the biomedical sciences. Its structural complexity and functional versatility continue to inspire innovative research directions. As advancements in chemical synthesis and biological screening technologies unfold, this compound is poised to play an increasingly significant role in the development of novel therapeutic agents.
450336-72-8 (N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide) 関連製品
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